molecular formula C22H20Br2N4O2 B11687281 2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide

2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide

Cat. No.: B11687281
M. Wt: 532.2 g/mol
InChI Key: WSJWCYNZEBKQSB-UHFFFAOYSA-N
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Description

2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide is a complex organic compound characterized by the presence of multiple bromine atoms and a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide is unique due to its complex structure, which includes multiple bromine atoms and a hydrazinocarbonylmethyl group.

Properties

Molecular Formula

C22H20Br2N4O2

Molecular Weight

532.2 g/mol

IUPAC Name

2-bromo-N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide

InChI

InChI=1S/C22H20Br2N4O2/c23-15-10-11-19(27-22(30)16-8-4-5-9-18(16)24)17(12-15)21(26-13-20(29)28-25)14-6-2-1-3-7-14/h1-12,21,26H,13,25H2,(H,27,30)(H,28,29)

InChI Key

WSJWCYNZEBKQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br)NCC(=O)NN

Origin of Product

United States

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